Diethylene glycol divinyl ether
Description
Nomenclature and Chemical Classification of Divinyl Ethers
Divinyl ethers are a class of organic compounds characterized by the presence of two vinyl groups (CH2=CH-) attached to an oxygen atom. In the case of Diethylene glycol divinyl ether, the two vinyl ether functionalities are linked by a diethylene glycol spacer.
Systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature designates this compound as 1-ethenoxy-2-(2-ethenoxyethoxy)ethane. nih.gov However, it is more commonly referred to by its trivial name, this compound, or the abbreviation DEGDE. Other synonyms include divinylcarbitol, 3,6,9-Trioxaundeca-1,10-diene, and bis[2-(vinyloxy)ethyl] ether. nih.gov
From a classification standpoint, DEGDE is categorized as a divinyl ether. These compounds are a subset of vinyl ethers, which are derivatives of the unstable enol form of acetaldehyde (B116499), vinyl alcohol. sci-hub.se The presence of two reactive vinyl groups makes DEGDE a difunctional monomer, capable of participating in polymerization reactions to form crosslinked networks. chemicalbook.comconnectchemicals.com
Table 1: Nomenclature of this compound
| Type | Name |
|---|---|
| IUPAC Name | 1-ethenoxy-2-(2-ethenoxyethoxy)ethane nih.gov |
| Common Name | This compound nih.gov |
| Abbreviation | DEGDE |
| Synonyms | Divinylcarbitol, 3,6,9-Trioxaundeca-1,10-diene, Bis[2-(vinyloxy)ethyl] ether nih.gov |
| CAS Number | 764-99-8 guidechem.com |
Historical Context and Early Research on DEGDE and Related Vinyl Ethers
The history of vinyl ethers dates back to the late 19th and early 20th centuries. The first synthesis of a vinyl ether, specifically ethyl vinyl ether, was reported by Wislicenus in 1878. sci-hub.se However, commercially viable synthetic routes for vinyl ethers and their polymers were not established until the late 1920s. astm.org
Early research into divinyl ether itself was documented in 1887 by Semmler, who prepared it from its sulfur analog. wikipedia.org Later, in 1925, Cretcher and his colleagues reported a synthesis method that would form the basis for one of the industrial production processes for vinyl ether. wikipedia.org The most significant industrial method for preparing vinyl ethers involves the addition of an alcohol to acetylene (B1199291) in the presence of an alkali metal alkoxide catalyst. google.com When a diol like diethylene glycol is used, the vinylation occurs in two steps, first forming the monovinyl ether and then the divinyl ether. google.com
The development of synthetic pathways for vinyl ethers, including transetherification and reactions involving palladium complexes, has further expanded the accessibility and variety of these compounds. academie-sciences.fr It wasn't until the early 1980s that vinyl ethers were proposed as monomers for cationic radiation curing, a significant milestone that opened up new applications in coatings and adhesives. astm.org
Significance and Academic Relevance of DEGDE in Polymer Science and Organic Synthesis
The academic and industrial significance of this compound stems primarily from its utility in polymer science and organic synthesis. Its bifunctional nature allows it to act as a monomer for homopolymerization and as a crosslinking agent in copolymerizations. chemicalbook.comzxchem.com
In polymer science , DEGDE is a key component in the formulation of a wide array of materials. It is particularly valued as a reactive diluent and crosslinking agent in UV-curable coatings, inks, and adhesives due to the rapid polymerization of its vinyl ether groups under UV light. connectchemicals.com This property leads to the formation of durable and flexible coatings. connectchemicals.com The polymerization of DEGDE can be initiated by cationic or radical mechanisms. chemicalbook.com Cationic polymerization of DEGDE often results in soluble polymers with cyclic structures, while radical polymerization can lead to crosslinked gels. researchgate.net The flexibility of the diethylene glycol chain in DEGDE can influence the properties of the resulting polymers, sometimes making the pendant double bond less accessible for further reactions in crosslinking processes. taylorandfrancis.com
In the realm of organic synthesis , DEGDE serves as a valuable intermediate. connectchemicals.comguidechem.com Its vinyl ether groups can undergo various chemical transformations. For instance, they can be hydrolyzed to produce a glycol and acetaldehyde. chemicalbook.com Halogens like chlorine and bromine can add across the double bonds. chemicalbook.com Furthermore, DEGDE is used as a reagent in the formation of carbon-carbon bonds. zxchem.comzxchem.com Its ability to participate in radical reactions makes it a useful tool for synthesizing various organic compounds. zxchem.comzxchem.com
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14O3 | nih.gov |
| Molecular Weight | 158.19 g/mol | nih.gov |
| Appearance | Colorless liquid | zxchem.com |
| Boiling Point | 198-199 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Density | 0.968 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.446 (lit.) | chemicalbook.comsigmaaldrich.com |
| Solubility | Insoluble in water; miscible with alcohol, ether, ester, and aromatic hydrocarbons. | chemicalbook.com |
Direct Synthesis Approaches
The most prevalent and commercially viable method for synthesizing this compound is the direct reaction of diethylene glycol with acetylene. chemicalbook.com This process, a cornerstone of Reppe chemistry, involves the vinylation of the diol's hydroxyl groups. google.com
Reaction of Diethylene Glycol with Acetylene: Mechanisms and Catalysis
The reaction proceeds via a base-catalyzed nucleophilic addition of the diol to the acetylene triple bond. The process typically yields a mixture of diethylene glycol monovinyl ether (DEGMVE) and the target this compound (DEGDVE). chemicalbook.comgoogle.com The reaction first forms the monovinyl ether, which then reacts further with acetylene to produce the divinyl ether. google.com
The vinylation reaction is effectively catalyzed by strong bases, most commonly potassium hydroxide (B78521) (KOH) or its in-situ formed derivative, potassium diethylene glycolate. chemicalbook.com The catalyst's role is to deprotonate the hydroxyl groups of diethylene glycol, forming a more potent nucleophile, the alkali metal alkoxide. google.com This alkoxide then attacks the acetylene molecule, initiating the vinylation. Typically, 0.1 to 20 mol% of the hydroxyl groups are converted into alkoxide groups for the reaction to proceed effectively. google.com
Continuous production offers significant advantages for industrial-scale synthesis. Researchers at Xiamen University have developed a continuous process using a full liquid-phase cyclic reaction within a tubular reactor. chemicalbook.com In this method, acetylene gas is first dissolved into a solution of diethylene glycol containing 4% potassium diethylene glycolate at low temperature and pressure. This saturated solution is then pumped into a tubular reactor and heated to 175 °C under 6 MPa of pressure. chemicalbook.com This approach achieves a high conversion of diethylene glycol (76.03%) and a total yield of vinyl ethers up to 74.13%. chemicalbook.com
For batch production, bubbling-bed reactors provide an effective means of carrying out the gas-liquid reaction under atmospheric pressure. In this technique, acetylene gas is bubbled through liquid diethylene glycol containing the catalyst. chemicalbook.com A typical batch process uses a higher catalyst concentration of 10% potassium diethylene glycolate and a temperature of 175 °C. After reacting for 8 hours with an acetylene flow rate of 35 mL/min, a diethylene glycol conversion of 63.7% and a total vinyl ether yield of 61.2% have been reported. chemicalbook.com
Table 1: Comparison of Synthetic Methodologies for Diethylene Glycol Vinyl Ethers
| Parameter | Tubular Reactor (Continuous) | Packed-Bed Reactor (Continuous) | Bubbling-Bed Reactor (Batch) |
|---|---|---|---|
| Catalyst | 4% Potassium Diethylene Glycolate | 2% Potassium Diethylene Glycolate | 10% Potassium Diethylene Glycolate |
| Temperature | 175 °C | 175 °C | 175 °C |
| Pressure | 6 MPa | > 0.6 MPa | Atmospheric |
| Reaction Time | 175 seconds (residence time) | Continuous (Space Velocity: 0.3-0.4 h⁻¹) | 8 hours |
| DEG Conversion | 76.03% | 75% | 63.7% |
| Total Yield | 74.13% | 72% | 61.2% |
Data sourced from ChemicalBook. chemicalbook.com
Alternative Synthetic Routes
While the direct vinylation of diethylene glycol with acetylene is the dominant industrial method, other synthetic strategies for vinyl ethers exist in chemical literature, though they are less commonly applied to this specific compound. One such alternative is the transvinylation reaction. This method involves the exchange of a vinyl group from a vinyl donor, such as vinyl acetate (B1210297), to an alcohol, catalyzed by transition metals like palladium or mercury. univie.ac.atresearchgate.net This approach avoids the use of high-pressure acetylene. Another potential route is palladium-catalyzed dimerization of vinyl ethers, which can form different, more complex structures. nih.govacs.orguma.es However, for the specific synthesis of this compound, the acetylene-based Reppe process remains the most direct and established pathway. google.com
Structure
2D Structure
Properties
IUPAC Name |
1-ethenoxy-2-(2-ethenoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJGBVVQUEMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-94-5 | |
| Record name | Diethylene glycol divinyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID6044985 | |
| Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |
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Molecular Weight |
158.19 g/mol | |
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Physical Description |
Liquid | |
| Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
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CAS No. |
764-99-8 | |
| Record name | Diethylene glycol divinyl ether | |
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| Record name | Diethylene glycol divinyl ether | |
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| Record name | Diethylene glycol divinyl ether | |
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| Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
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| Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |
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| Record name | 1,1'-[oxybis(ethyleneoxy)]diethylene | |
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| Record name | DIETHYLENE GLYCOL DIVINYL ETHER | |
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Polymerization Science of Diethylene Glycol Divinyl Ether
Homopolymerization Mechanisms of DEGDE
The homopolymerization of diethylene glycol divinyl ether (DEGDE) is a process of significant interest in polymer science, primarily proceeding through a cationic mechanism due to the nature of the vinyl ether groups. This pathway allows for the formation of unique polymer structures.
Cationic Polymerization of DEGDE
Cationic polymerization is the principal method for polymerizing DEGDE. The process is initiated by electrophilic species that attack the electron-rich double bonds of the vinyl ether monomer. The nature of the vinyl ether group makes it highly susceptible to this type of polymerization, more so than to radical or anionic methods. nih.gov The polymerization of vinyl ethers like DEGDE is applicable for producing polymers with tailored properties. nih.gov
The cationic polymerization of DEGDE is facilitated by the formation of a highly stabilized carbocation intermediate. The carbon-carbon double bond (C=C) in the vinyl ether group forms a p–π conjugate system with the adjacent ether oxygen atom, which possesses lone pairs of electrons. chemicalbook.com This conjugation allows the oxygen's non-bonding p-orbitals to overlap with the π-system of the double bond. When an electrophile attacks the terminal carbon of the vinyl group, a positive charge develops on the adjacent carbon. This carbocation is significantly stabilized by resonance, as the lone pair from the ether oxygen can be delocalized to share the positive charge. This electron-donating effect creates an electron-rich structure that readily forms a stable carbocation, which is a key factor for successful cationic polymerization. chemicalbook.com
During the cationic polymerization of divinyl ethers, an important structural feature that arises is the formation of acetal (B89532) linkages. This occurs through an intramolecular cyclization reaction, where the propagating cationic center on one vinyl group reacts with the other vinyl group within the same monomer unit. This process, known as cyclopolymerization, leads to the formation of cyclic acetal structures, such as 1,4-dioxepane rings, within the main polymer chain. researchgate.net This is distinct from the acetal formation noted in the polymerization of diethylene glycol monovinyl ether, where an intermolecular reaction can occur between a propagating chain and the hydroxyl group of a monomer unit. chemicalbook.com
The challenge of preserving hydroxyl groups is pertinent to the polymerization of hydroxyl-containing vinyl ethers, such as diethylene glycol monovinyl ether (DEGMVE), rather than this compound (DEGDE), which lacks free hydroxyl groups. In the case of DEGMVE, the hydroxyl group can react with the carbon-carbon double bond of the vinyl group during cationic polymerization, leading to the formation of acetal side products. chemicalbook.com This is a known side reaction that can interfere with the desired polymerization process. chemicalbook.com
To polymerize hydroxyl-bearing monomers cationically, a common strategy involves using a protecting group for the hydroxyl function before polymerization, followed by a deprotection step after the polymer is formed. The suggestion of using a "continuous peroxide initiator addition" is characteristic of free-radical polymerization, not cationic polymerization. Cationic polymerization is initiated by electrophiles or Lewis acids, whereas peroxides generate free radicals. nih.gov Therefore, this method is not applicable for preserving hydroxyl groups during the cationic polymerization of vinyl ethers.
Catalysts, often referred to as initiators in this context, are essential for starting the cationic polymerization of DEGDE. Lewis acids are commonly employed for this purpose.
Iodine (I₂) : Iodine can initiate the cationic polymerization of divinyl ethers, leading to the formation of soluble copolymers in some systems. researchgate.net It is thought to act as an initiator by forming a complex with the vinyl ether, which then generates the propagating carbocationic species.
Stannic Chloride (SnCl₄) : Stannic chloride is a powerful Lewis acid that has been used to initiate the cationic copolymerization of divinyl ethers with other monomers like α-methylstyrene. researchgate.net The mechanism involves the Lewis acid interacting with the monomer or a co-initiator (like trace amounts of water) to generate a carbocation that begins the polymerization chain.
The choice of catalyst system is crucial as it can influence the reaction rate, the structure of the resulting polymer, and its molecular weight. Modern approaches have also explored metal-free organocatalysts to avoid metal residues in the final polymer. nih.gov
| Catalyst/Initiator System | Monomer(s) | Observations | Reference |
| Iodine | This compound (DGDE) & Butyl vinyl ether | Resulted in soluble copolymers. | researchgate.net |
| Stannic Chloride | Divinyloxy monomers & α-methyl styrene (B11656) | Produced cross-linked products. | researchgate.net |
| Diethylzinc/Phosphoryl chloride | Isobutyl vinyl ether | Induced cationic polymerization at ambient temperature. | researchgate.net |
The microstructure of polymers derived from DEGDE is not a simple linear chain with pendant, unreacted vinyl groups. Instead, due to the presence of two vinyl groups on each monomer, DEGDE typically undergoes cyclopolymerization. During this process, the propagating cationic center at the end of a growing chain adds to the second vinyl group of the same monomer unit in an intramolecular fashion.
This intramolecular cyclization is favored and leads to the formation of a polymer backbone containing cyclic acetal units. For monomers like ethylene (B1197577) glycol divinyl ether (EGDE), a closely related monomer, this has been shown to result in a soluble polymer containing 1,4-dioxepane-5,7-diylmethylene units. researchgate.net A similar cyclization mechanism is expected for DEGDE, resulting in a poly(divinyl acetal) characterized by these stable, cyclic ether structures integrated into the polymer chain. This microstructure significantly influences the physical and chemical properties of the final material, distinguishing it from polymers made from monofunctional vinyl ethers.
Radical Polymerization of DEGDE
The radical polymerization of this compound (DEGDE) and related divinyl ethers is a complex process involving cyclopolymerization, which leads to the formation of polymers with unique structural features.
Kinetic studies on the radical polymerization of divinyl ethers reveal important relationships between the reaction rate and the concentrations of the monomer and initiator. In a study on ethylene glycol divinyl ether (EGVE), a structurally similar monomer, the polymerization rate was found to be proportional to the 1.5th power of the monomer concentration and to the 0.6th power of the initiator concentration. researchgate.net This indicates a complex kinetic behavior that deviates from classical radical polymerization models, likely due to the influence of cyclization and the potential for different termination reactions. researchgate.netscielo.org.mx
Table 1: Kinetic Dependencies in Radical Polymerization of Ethylene Glycol Divinyl Ether (EGVE)
| Parameter | Order of Dependence |
| Monomer Concentration | 1.5 |
| Initiator Concentration | 0.6 |
| Data derived from studies on the analogous monomer, ethylene glycol divinyl ether. |
To elucidate the cyclic structures formed during the polymerization of divinyl ethers, chemical degradation studies have been performed. researchgate.net Attempts to convert poly(divinyl ether) to poly(vinyl acetate) through saponification were unsuccessful. researchgate.net However, oxidation of the polymer using nitric acid yielded approximately 1% succinic acid. researchgate.net This result provides evidence for the presence of a bicyclic ring structure within the polymer backbone, which is thought to contain at least one five-membered ring and exhibit some tail-to-tail addition. researchgate.net Further research on the radical polymerization of divinyl ether (DVE) has supported the formation of polymers composed of five-membered monocyclic units along with researchgate.netresearchgate.netbicyclic units. researchgate.net
Under specific conditions, the radical polymerization of divinyl ethers can yield soluble polymers, despite the difunctional nature of the monomer which typically leads to cross-linked gels. researchgate.netconnectchemicals.comzxchem.com For instance, the radical polymerization of ethylene glycol divinyl ether (EGVE) in benzene (B151609) at conversions between 30% and 45% resulted in soluble polymers. researchgate.net Analysis of these polymers revealed a structure composed of two main units:
Methylene-1,4-dioxane-2,3-diymethylene units (65-75 mole-%): These are the result of an intramolecular cyclization reaction.
2-[(vinyloxy)ethoxy]ethylene structural units (25-35 mole-%): These units contain pendant vinyloxy groups that did not participate in cross-linking. researchgate.net
Table 2: Structural Composition of Soluble Poly(ethylene glycol divinyl ether)
| Structural Unit | Molar Percentage (%) |
| Methylene-1,4-dioxane-2,3-diymethylene | 65 - 75 |
| 2-[(vinyloxy)ethoxy]ethylene | 25 - 35 |
| Data based on radical polymerization of EGVE in benzene at 30-45% conversion. |
Telomerization studies have been used to further investigate the structure of polymers derived from divinyl ethers. The analysis of a telomer from poly(divinyl ether) by IR and NMR spectroscopy indicated the presence of a methyl group. researchgate.net This finding, combined with other data, supports a proposed structure for poly(divinyl ether) that incorporates bicyclic rings. researchgate.net
Homopolymers of vinyl ethers can be synthesized using radiation polymerization techniques. chemicalbook.com Irradiation with a gamma-ray source, such as Cobalt-60 (⁶⁰Co), initiates the polymerization by generating ions or radicals that act as active centers. chemicalbook.comnih.gov This method is advantageous as it can proceed without the need for chemical initiators, resulting in cleaner and more biocompatible hydrogels. nih.gov The high-energy gamma rays allow for deep material penetration, uniform crosslinking, and simultaneous sterilization, which is beneficial for biomedical applications. chemicalbook.comnih.gov This technique has been successfully used to synthesize hydrogels from various methacrylate (B99206) monomers, demonstrating its versatility. nih.gov
Plasma Polymerization for Functional Coatings
Plasma polymerization is a versatile surface modification technique used to deposit thin, highly cross-linked, and functional coatings onto various substrates. mdpi.comnih.gov This method involves generating a plasma from gas molecules, which then polymerize a monomer precursor, depositing a film onto a substrate. chemicalbook.com The resulting coatings generally exhibit excellent adhesion and stability. nih.gov
This compound and similar monomers are used in this process to create functional surfaces, particularly for biomedical applications. chemicalbook.comresearchgate.net For example, plasma-polymerized di(ethylene glycol) mono vinyl ether (DEGMVE) can form nanoscale anti-protein adsorption coatings. chemicalbook.com Similarly, tri(ethylene glycol) divinyl ether has been used to create PEG-like coatings for food packaging applications through an atmospheric-pressure aerosol-assisted plasma deposition method. mdpi.com
The properties of the resulting film can be precisely controlled by adjusting plasma operating parameters such as power, monomer flow rate, and distance to the substrate. mdpi.comresearchgate.net Studies using atmospheric-pressure corona discharge to polymerize di(ethylene glycol) vinyl ether have shown that the hydrophilicity and surface morphology of the deposited film can be tailored by varying these conditions. researchgate.net
Table 3: Applications of Plasma-Polymerized (Di)ethylene Glycol Ethers
| Monomer | Substrate | Plasma Technique | Application of Coating |
| Di(ethylene glycol) mono vinyl ether (DEGMVE) | Not specified | Plasma Polymerization | Anti-protein adsorption materials. chemicalbook.com |
| Tri(ethylene glycol) divinyl ether (DVE-3) | Ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE) | Atmospheric-Pressure Aerosol-Assisted Plasma Deposition (AAPD) | Matrix for antibacterial agents in food packaging. mdpi.com |
| Di(ethylene glycol) vinyl ether (EO2V) | 316L Stainless Steel | Atmospheric-Pressure Corona Discharge | Controlled hydrophilic surfaces. researchgate.net |
Copolymerization Strategies Involving DEGDE
This compound (DEGDE) is a versatile monomer utilized in a variety of copolymerization strategies to create polymers with tailored properties. Its two vinyl ether groups allow it to act as a crosslinking agent, enhancing the mechanical strength and stability of the resulting polymer networks.
The copolymerization of divinyloxy monomers, such as this compound, with vinyl chloride and vinyl acetate (B1210297) through free radical mechanisms results in the formation of crosslinked gels. researchgate.net This process leverages the reactivity of the vinyl ether groups in DEGDE to create a three-dimensional polymer network. The incorporation of DEGDE as a crosslinking agent modifies the properties of the resulting polymers, imparting characteristics such as enhanced stability and altered solubility.
Cationic copolymerization of this compound with alpha-methyl styrene, often initiated by Lewis acids like stannic chloride, also leads to the formation of cross-linked products. researchgate.net In contrast, when the monovinyl ether of diethylene glycol is copolymerized with styrene under similar conditions, soluble polymers are obtained. researchgate.net This highlights the role of the divinyl functionality of DEGDE in creating insoluble, networked structures. The presence of alpha-methylstyrene (B127712) can have an inhibitory effect on the copolymerization rate, which generally decreases as the concentration of alpha-methylstyrene increases. google.com
Table 1: Initiator Systems in Cationic Copolymerization
| Initiator System | Monomers | Resulting Polymer | Reference |
|---|---|---|---|
| Stannic Chloride | This compound, alpha-methyl styrene | Cross-linked products | researchgate.net |
| Stannic Chloride | Monovinyl ether of diethylene glycol, styrene | Soluble polymers | researchgate.net |
Copolymerization with Vinyl Monomers
Copolymerization with butyl vinyl ether using iodine as initiator
Experimental studies have demonstrated that the copolymerization of this compound with butyl vinyl ether, using iodine as an initiator, can produce soluble copolymers. researchgate.net This is a notable finding, as the divinyl nature of DEGDE would typically be expected to yield crosslinked, insoluble products. Further research has shown that iodine can also initiate the homopolymerization of DEGDE to form soluble, saturated polymers. researchgate.net Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the structure of the resulting copolymers. researchgate.net
The emulsion polymerization of this compound with N-vinylpyrrolidone yields chemically stable, rubber-like polymers. chemicalbook.com When subjected to a vulcanizing agent, these polymers exhibit very strong tensile strength. chemicalbook.com This method provides a pathway to creating elastomeric materials with robust mechanical properties.
Radiation-induced copolymerization is a versatile method for synthesizing hydrogels with specific properties. By copolymerizing this compound with a combination of hydrophilic and hydrophobic vinyl ethers, such as ethylene glycol vinyl ether (EGVE) and butyl vinyl ether (BVE), thermo-responsive hydrogels can be created. researchgate.net For instance, a hydrogel with a 60:40 molar ratio of EGVE to BVE, crosslinked with DEGDE, exhibits temperature sensitivity in the range of 4–37 °C. researchgate.net This hydrogel is fully hydrated at lower temperatures and dehydrates significantly at 37 °C. researchgate.net
Furthermore, the incorporation of acidic comonomers like acrylic acid (AA) into the radiation copolymerization of EGVE, BVE, and DEGDE leads to the formation of pH-sensitive amphiphilic hydrogels. researchgate.net A copolymer with a 60:40:5 molar ratio of EGVE:BVE:AA demonstrates significant swelling changes in response to pH variations, being fully hydrated at a pH above 6 and extensively dehydrated below this value. researchgate.net
Table 2: Monomer Compositions for Functional Hydrogels
| Hydrogel Type | Monomers (molar ratio) | Crosslinker | Stimulus-Response | Reference |
|---|---|---|---|---|
| Thermo-responsive | Ethylene glycol vinyl ether (60), Butyl vinyl ether (40) | This compound | Temperature-sensitive (4–37 °C) | researchgate.net |
| pH-sensitive | Ethylene glycol vinyl ether (60), Butyl vinyl ether (40), Acrylic acid (5) | This compound | pH-sensitive (dehydrates below pH 6) | researchgate.net |
Copolymerization with 2-acrylamido-2-methylpropanesulfonic acid and sodium styrene sulfonate for plugging agents
The copolymerization of this compound (DEGDE) with ionic monomers such as 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and sodium styrene sulfonate is a key strategy for developing advanced plugging agents for applications like water shutoff in oil reservoirs. These hydrogels are designed to withstand harsh conditions of high temperature and salinity. The incorporation of the AMPS monomer is particularly effective in improving the thermal stability and salt tolerance of the resulting polymer. locandaelroque.com The sulfonic acid group in AMPS is less susceptible to hydrolysis compared to carboxylate groups found in other anionic monomers, which helps prevent over-crosslinking and syneresis when divalent cations are present. locandaelroque.com
In these systems, DEGDE acts as a crosslinker. The copolymerization proceeds via free-radical mechanisms, typically initiated in an aqueous medium. While specific studies detailing the terpolymerization of DEGDE with both AMPS and sodium styrene sulfonate are not prevalent, the principles can be understood from related copolymer systems. For instance, copolymers of AMPS and acrylamide (B121943) have been synthesized using a crosslinker to form hydrogels. itu.edu.tr It was observed that the equilibrium swelling of these hydrogels increases with a higher content of AMPS. itu.edu.tr Similarly, water-soluble copolymers of sodium AMPS with ethylene glycol vinyl ether (EGVE), a monomer structurally related to DEGDE, have been successfully synthesized. ect-journal.kzect-journal.kz These studies confirmed the formation of linear, hydrophilic copolymers via free-radical polymerization in an aqueous solution. ect-journal.kzect-journal.kz
The resulting network structure from the copolymerization involving DEGDE, AMPS, and sodium styrene sulfonate would feature a robust, thermally stable gel suitable for high-temperature and high-salt environments. locandaelroque.com The properties of these gels, such as swelling behavior and thermal stability, can be precisely controlled by adjusting the monomer feed ratios. locandaelroque.comitu.edu.tr For example, in AMPS-containing copolymer gels, thermal stability was found to increase with higher AMPS content, although excessive amounts could lead to poor gelation and reduced strength. locandaelroque.com
Ring-Opening Copolymerization
This compound (DEGDE) can participate in radical ring-opening copolymerization (rROP) with monomers like cyclic ketene (B1206846) acetals to introduce degradable linkages into the polymer backbone. A key example of a cyclic ketene acetal used for this purpose is 2-methylene-1,3-dioxepane (B1205776) (MDO). rsc.orgdigitellinc.com The copolymerization of MDO with vinyl monomers, such as vinyl acetate (VAc), allows for the synthesis of polymers with ester groups directly embedded in the main chain. rsc.org These ester linkages are susceptible to cleavage, rendering the polymer degradable. rsc.org
When DEGDE is introduced into this system, it serves as a bifunctional monomer, leading to the formation of branched or crosslinked structures. The radical polymerization process involves the addition to the vinyl groups of DEGDE and VAc, alongside the ring-opening of the MDO monomer. rsc.orgrsc.org This process has been successfully demonstrated for the copolymerization of MDO and VAc through photo-induced cobalt-mediated radical polymerization, which provided good control over the polymerization, resulting in polymers with narrow molecular weight distributions. rsc.org Research has also shown that degradable copolymers can be synthesized through the radical copolymerization of MDO with other vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE). rsc.org
Polyaddition Reactions
A versatile method for creating biodegradable polymers is the acid-catalyzed step-growth polyaddition of this compound (DEGDE) with dihydroxy-terminated oligo(butylene succinate)s (OBS). acs.org This process yields polymers containing periodically placed, selectively cleavable acetal linkages within a poly(butylene succinate) (PBS) backbone. acs.org The reaction involves the addition of the hydroxyl end groups of the OBS macromonomer across the vinyl ether groups of DEGDE.
The polymerization is typically carried out in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C) using an acid catalyst such as camphor (B46023) sulfonic acid. acs.org The reaction proceeds efficiently even with low catalyst loading, achieving nearly 100% conversion of the divinyl ether within a few hours to produce high molecular weight polymers. acs.org The process is quenched by neutralizing the acid catalyst, and the resulting polymer is purified by precipitation. acs.org This method avoids harsh conditions, preserving the integrity of the sensitive acetal linkages formed.
The resulting poly(OBS-acetal)s are designed to degrade under mild acidic conditions, breaking down at the acetal sites to regenerate the more biodegradable oligo(butylene succinate)s. acs.org This approach allows for the creation of materials with tailored degradation profiles. The thermal and crystalline properties of these polymers can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). acs.org
| Parameter | Value/Condition | Source |
| Reactants | Dihydroxy Oligo(butylene succinate)s (OBS), this compound (DEGDE) | acs.org |
| Catalyst | Camphor sulfonic acid | acs.org |
| Solvent | Dichloromethane | acs.org |
| Temperature | 0 °C | acs.org |
| Reaction Type | Step-growth polyaddition | acs.org |
| Resulting Linkage | Acetal | acs.org |
| Key Feature | Creates selectively cleavable points in the polymer backbone for enhanced biodegradability. | acs.org |
Crosslinking Applications of DEGDE in Polymer Synthesis
Role as a Bifunctional Crosslinker in Polymer Networks
This compound (DEGDE) is widely utilized as a bifunctional crosslinker in polymer synthesis due to the presence of two reactive vinyl ether groups. zxchem.com This bifunctionality allows DEGDE to connect two polymer chains, leading to the formation of a three-dimensional polymer network. The resulting crosslinked structures exhibit modified physical and chemical properties compared to their linear counterparts, such as increased mechanical strength, thermal stability, and solvent resistance.
DEGDE's role as a crosslinker is evident in various polymerization systems. In free-radical copolymerizations, such as with acrylamide derivatives, DEGDE creates hydrogel networks. locandaelroque.comitu.edu.tr The density of these crosslinks, which can be controlled by the concentration of DEGDE, is a critical parameter that dictates the properties of the final gel, including its swelling ratio and mechanical integrity. researchgate.net
The flexible diethylene glycol spacer between the two vinyl groups in the DEGDE molecule imparts a degree of flexibility to the resulting polymer network. This is advantageous in applications where materials need to be robust yet not overly brittle. The reactivity of its vinyl ether groups allows DEGDE to participate in different types of polymerization reactions, including cationic polymerization and thiol-ene click chemistry, further expanding its utility as a versatile crosslinker for designing complex polymer architectures. zxchem.comresearchgate.netnih.gov
Influence of DEGDE on Mechanical Strength, Chemical Stability, and Resilience of Crosslinked Polymers
The incorporation of this compound (DEGDE) as a crosslinking agent significantly influences the material properties of the resulting polymers. Due to its flexible ether backbone, DEGDE imparts distinct characteristics compared to polymers crosslinked with more rigid molecules.
Mechanical Strength: The flexibility of the DEGDE crosslinker generally leads to polymers with lower stiffness and Young's modulus but enhanced flexibility and impact resistance. connectchemicals.com When a rigid crosslinker, such as one containing aromatic units, is replaced by a flexible one like DEGDE, the resulting polymer network can accommodate more deformation before fracturing. taylorandfrancis.com This is because the flexible chains can more effectively dissipate energy under stress. However, this flexibility can sometimes be a drawback in applications requiring high rigidity. For instance, in the synthesis of star-shaped polymers, the use of a flexible crosslinker like DEGDE can lead to the formation of undesirable low molecular weight polymers alongside the target star-shaped polymer. taylorandfrancis.com This is attributed to the flexible spacer making the pendant double bond less accessible for further reactions after a certain extent of crosslinking has occurred. taylorandfrancis.com
Resilience: Resilience, the ability of a material to absorb energy when it is deformed elastically and release that energy upon unloading, is enhanced by the presence of flexible crosslinks. The DEGDE structure allows for a higher degree of chain mobility within the polymer network compared to rigid crosslinkers. This mobility enables the material to return to its original shape after the removal of a load, which is a key characteristic of elastomers and other resilient materials. The enhanced resilience makes DEGDE-crosslinked polymers suitable for applications such as adhesives, sealants, and coatings where flexibility and durability are required. connectchemicals.comzxchem.com
Table 1: Comparative Influence of Rigid vs. Flexible Crosslinkers on Polymer Properties
| Property | Rigid Crosslinker (e.g., Bisphenol A divinyl ether) | Flexible Crosslinker (e.g., DEGDE) |
| Mechanical Strength | High stiffness, high modulus, potentially brittle. taylorandfrancis.com | Lower stiffness, lower modulus, increased flexibility. taylorandfrancis.com |
| Polymer Architecture | Can lead to high yields of specific architectures like star polymers. taylorandfrancis.com | May result in a mix of polymer structures due to chain flexibility. taylorandfrancis.com |
| Resilience | Lower | Higher connectchemicals.com |
| Impact Resistance | Lower | Higher connectchemicals.com |
Mechanism of Alternating Inter-intramolecular Propagation in Divinyl Ether Polymerization
The polymerization of divinyl ethers like DEGDE can proceed through a complex mechanism known as cyclopolymerization, which involves a combination of intermolecular and intramolecular propagation steps. A key feature of this process is the potential for an alternating sequence of these events, leading to the formation of linear or branched polymers containing cyclic repeating units within the main chain, rather than a crosslinked network.
The generally accepted mechanism involves the following key steps:
Initiation: The polymerization is typically initiated by a radical or cationic initiator, which adds to one of the vinyl groups of the divinyl ether monomer, generating an active center (a radical or a carbocation).
Intramolecular Cyclization: The active center on the pendant vinyl group can then attack the second vinyl group within the same monomer unit. This intramolecular cyclization is a key step and leads to the formation of a cyclic structure, most commonly a five or six-membered ring. The formation of five-membered rings is often favored kinetically.
Intermolecular Propagation: The newly formed cyclic active center can then propagate by reacting with a vinyl group of another monomer molecule. This is an intermolecular step that extends the polymer chain.
The "alternating" nature of the propagation refers to the sequential occurrence of an intermolecular addition followed by an intramolecular cyclization. This 1:1 alternation is crucial for the formation of a soluble, linear polymer composed of cyclic repeating units. If the intermolecular propagation step occurs repeatedly without the intramolecular cyclization, it leads to the formation of pendant vinyl groups along the polymer chain, which can then react to form crosslinks, resulting in an insoluble gel. researchgate.net
The tendency for a divinyl monomer to undergo cyclopolymerization is influenced by several factors, including the concentration of the monomer, the nature of the solvent, the temperature, and the structure of the monomer itself. The length and flexibility of the chain connecting the two vinyl groups in the divinyl ether are particularly important. For DEGDE, the flexible ether linkage is conducive to the intramolecular cyclization step.
Cyclopolymerization Studies with Divinyl Ethers
Cyclopolymerization is a significant area of research for divinyl ethers as it offers a pathway to synthesize soluble, non-crosslinked polymers from difunctional monomers. These resulting polymers contain cyclic structures as part of the polymer backbone. researchgate.net
Studies on ethylene glycol divinyl ether (EGVE), a close structural analog of DEGDE, have provided valuable insights into this process. Radical polymerization of EGVE in benzene solution has been shown to yield soluble polymers at moderate conversions. researchgate.net Spectroscopic analysis of these polymers indicates the presence of methylene-1,4-dioxane-2,3-diylmethylene units, which are formed through the cyclopolymerization mechanism. researchgate.net However, these polymers also contain a fraction of unreacted pendant vinyl groups, indicating that the cyclization is not perfectly efficient. researchgate.net
Kinetic studies of the radical polymerization of EGVE have shown that the rate of polymerization is proportional to the 1.5th power of the monomer concentration and to the 0.6th power of the initiator concentration. researchgate.net Cationic polymerization of divinyl ethers has also been explored. For instance, using iodine as an initiator for the polymerization of 1,4-divinyloxybutane and DEGDE has been shown to produce soluble copolymers. researchgate.net This is in contrast to other cationic initiators like stannic chloride, which tend to produce crosslinked gels. researchgate.net
The choice of initiator and reaction conditions plays a crucial role in determining whether cyclopolymerization or crosslinking is the dominant pathway. The formation of soluble polymers suggests that the intramolecular cyclization step is kinetically favorable under these specific conditions.
Table 2: Summary of Cyclopolymerization Studies on Divinyl Ethers
| Monomer | Initiator System | Solvent | Outcome | Reference |
| Ethylene Glycol Divinyl Ether (EGVE) | Radical Initiator | Benzene | Soluble polymer with cyclic units and some pendant vinyl groups. | researchgate.net |
| This compound (DEGDE) | Iodine | Not Specified | Soluble copolymers (with butyl vinyl ether). | researchgate.net |
| 1,4-Divinyloxybutane (DVOB) | Iodine | Not Specified | Soluble copolymers (with butyl vinyl ether). | researchgate.net |
| Divinyl Ethers | Stannic Chloride | Not Specified | Cross-linked products. | researchgate.net |
Control of Crosslinking Density and its Impact on Polymer Properties
The crosslinking density, which is the number of crosslinks per unit volume of the polymer, is a critical parameter that dictates the final properties of a thermoset material. In polymers created using DEGDE, the crosslinking density can be precisely controlled by varying the concentration of DEGDE relative to the monofunctional monomers in the formulation.
Control of Crosslinking Density: An increase in the proportion of DEGDE, the crosslinking agent, leads to a higher crosslink density in the resulting polymer network. researchgate.net This is because there are more divinyl ether molecules available to form bridges between the growing polymer chains. The extent of the curing or polymerization reaction also plays a role; a higher degree of conversion of the vinyl groups will result in a higher crosslink density. researchgate.net
Impact on Polymer Properties:
Mechanical Properties: A higher crosslinking density generally leads to a more rigid material with a higher Young's modulus and tensile strength. researchgate.netyoutube.com However, this increase in stiffness is often accompanied by a decrease in ductility and toughness, making the material more brittle. nasa.gov Conversely, a lower crosslinking density, achieved by using less DEGDE, results in a more flexible and elastic material. youtube.com
Thermal Properties: The glass transition temperature (Tg) of the polymer is strongly influenced by the crosslinking density. An increase in crosslink density restricts the mobility of the polymer chains, which in turn leads to a higher Tg. researchgate.net
Swelling Behavior: Polymers with a high crosslinking density are more resistant to swelling by solvents. dtic.mil The tightly bound network structure physically prevents the solvent molecules from penetrating and expanding the polymer matrix.
Therefore, by carefully adjusting the amount of DEGDE in the polymer formulation, it is possible to tailor the properties of the final material to meet the specific requirements of an application, whether it be a hard, rigid plastic or a soft, flexible elastomer.
Table 3: General Impact of Crosslinking Density on Polymer Properties
| Property | Low Crosslink Density | High Crosslink Density |
| Young's Modulus | Lower | Higher researchgate.netyoutube.com |
| Tensile Strength | Lower | Higher nasa.gov |
| Ductility/Elongation at Break | Higher | Lower |
| Glass Transition Temperature (Tg) | Lower | Higher researchgate.net |
| Solvent Swelling | Higher | Lower dtic.mil |
| Hardness & Rigidity | Lower | Higher youtube.com |
Advanced Research Applications of Diethylene Glycol Divinyl Ether in Materials Science
UV-Curable Systems and Photopolymerization
The capacity of DGEVE to undergo rapid polymerization upon exposure to ultraviolet (UV) light positions it as a critical ingredient in UV-curable formulations. This technology is leveraged across numerous industrial applications for its speed, efficiency, and low environmental impact.
Application as a Reactive Diluent and Crosslinking Agent in UV-Curable Coatings, Inks, and Adhesives
In UV-curable systems, DGEVE serves a dual function as both a reactive diluent and a crosslinking agent. researchgate.neteuropean-coatings.com As a reactive diluent, it effectively reduces the viscosity of resin formulations, such as those based on epoxy or phenolic resins, which is crucial for achieving the desired application thickness and flow. researchgate.net Unlike non-reactive diluents that can compromise the final properties of the cured material, DGEVE becomes an integral part of the polymer network during curing. researchgate.net
Its bifunctional nature, with two vinyl ether groups, allows it to act as a potent crosslinking agent. researchgate.net When incorporated into polymer chains, DGEVE forms robust, cross-linked networks that significantly enhance the material's performance characteristics. researchgate.netresearchgate.net This cross-linking action leads to improved mechanical strength, chemical stability, and resilience in the final product. researchgate.net In coatings and inks, this translates to enhanced durability, flexibility, gloss, and adhesion to various substrates, including metals, plastics, and wood. researchgate.netresearchgate.net Similarly, in adhesives and sealants, DGEVE contributes to stronger bonds, increased flexibility, and better chemical resistance. researchgate.netresearchgate.net
The properties of DGEVE make it a valuable component in the production of a wide array of UV-cured products, as detailed in the table below.
| Application Area | Function of DGEVE | Resulting Properties |
| Coatings (Industrial, Automotive, Wood) | Reactive Diluent, Crosslinker | High gloss, abrasion resistance, chemical resistance, flexibility, strong adhesion. researchgate.net |
| Printing Inks | Reactive Diluent | Rapid curing, durability, flexibility. researchgate.net |
| Adhesives & Sealants | Crosslinker, Reactive Diluent | Enhanced adhesion, flexibility, chemical resistance on various surfaces. researchgate.netresearchgate.net |
| Composite Materials | Crosslinker | Improved flexibility and impact resistance. researchgate.net |
Photoinitiated Cationic Polymerization in UV Curing
Diethylene glycol divinyl ether is highly reactive in photoinitiated cationic polymerization, a key mechanism in UV curing. This process is initiated by the photolysis of diaryliodonium or triarylsulfonium salts, which, upon UV irradiation, generate a strong Brønsted acid. This acid then protonates the vinyl ether group, initiating a chain-growth polymerization.
A significant advantage of the cationic curing process is its insensitivity to oxygen, which can inhibit free-radical polymerization. This allows for curing to proceed efficiently in air without the need for an inert atmosphere. Furthermore, the polymerization can continue even after the UV light source is removed, a phenomenon known as "dark cure," which can lead to higher monomer conversion and improved final properties. Multifunctional vinyl ethers like DGEVE are particularly effective in these systems, enabling the formulation of highly photosensitive and rapidly curing coatings.
Photoinitiated Radical Polymerization in UV Curing
While vinyl ethers are predominantly polymerized via cationic mechanisms, DGEVE can also participate in radical polymerization processes. Its reactivity in radical reactions makes it a valuable tool for creating diverse polymer architectures. For instance, DGEVE has been utilized in radical ring-opening copolymerization. This type of polymerization allows for the creation of complex polymer structures, such as hyperbranched polymers, by combining the characteristics of both vinyl and ring-opening monomers. This versatility enables the synthesis of copolymers with tailored properties by reacting DGEVE with other monomers like acrylic acid and acrylamide (B121943). researchgate.net
Development of UV-curable hyperbranched poly(ester-co-vinyl) for antifouling coatings
A notable research application of DGEVE is in the development of advanced antifouling coatings for marine applications. Scientists have synthesized a cleavable hyperbranched poly(ester-co-vinyl) through the radical ring-opening copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), vinyl acetate (B1210297), and this compound.
The resulting hyperbranched polymer possesses several key features:
Pendant Vinyl Groups: Unreacted vinyl groups from the DGEVE units are available for UV-curing, allowing the formation of a crosslinked network coating.
Degradability: The polymer backbone contains cleavable ester bonds, allowing the coating to degrade into smaller, water-soluble fragments.
Antifouling Properties: The presence of diethylene glycol units in the polymer structure provides significant resistance to the settlement of proteins and marine organisms like bacteria and diatoms.
These characteristics result in a coating that can effectively prevent biofouling on marine surfaces, offering a promising alternative to traditional antifouling technologies.
| Monomer Component | Function in the Hyperbranched Polymer |
| This compound (DGEVE) | Provides pendant vinyl groups for UV crosslinking and imparts antifouling properties. |
| 2-methylene-1,3-dioxepane (MDO) | Introduces cleavable ester bonds for degradability. |
| Vinyl acetate (VAc) | Acts as a comonomer in the radical polymerization. |
Synthesis of UV-curable resins from glycolysis of PET functionalized with maleic acid
This compound plays a role in the upcycling of plastic waste into high-value materials. Research has demonstrated the synthesis of UV-curable resins from poly(ethylene terephthalate) (PET) waste. The process involves first breaking down the PET through glycolysis, often using diethylene glycol itself. researchgate.net The resulting oligoesters are then functionalized with a derivative of maleic acid, such as a methyl hemiester of maleic acid, to introduce unsaturated double bonds. researchgate.net
These functionalized oligomers, which are electron-acceptor molecules, can then be copolymerized with an electron-donor monomer like a divinyl ether under UV irradiation. In the presence of a photoinitiator, these components form charge-transfer complexes that readily polymerize. This method transforms PET waste into valuable photopolymerizable resins suitable for various applications, with DGEVE or similar divinyl ethers acting as a reactive comonomer that facilitates the curing process and enhances the properties of the final crosslinked material. researchgate.net
Hydrogel Science and Biomedical Materials
The properties of this compound also lend themselves to applications in the biomedical field. Its ability to form crosslinked networks is beneficial in the production of hydrogels. researchgate.net When properly formulated and cured, materials containing DGEVE can exhibit good biocompatibility. researchgate.net This has led to its use in copolymers designed for medical applications, such as water-swellable gels that could potentially be used in drug delivery systems. researchgate.net Furthermore, DGEVE is sometimes employed in the formulation of UV-cured dental resins and other medical coatings where rapid curing and durability are essential. researchgate.net
Formation of Hydrogels for Drug Delivery Systems
Hydrogels are three-dimensional, water-swollen polymer networks extensively studied for biomedical applications, including controlled drug delivery. nih.govmdpi.com These materials can encapsulate therapeutic agents and release them in a controlled manner, offering protection for the drug and enabling spatiotemporal control over its release. mdpi.comescholarship.orgmdpi.com
The properties of this compound, such as its good water solubility, make it a suitable candidate for creating hydrogels. chemicalbook.com While research often highlights similar molecules like diethylene glycol diacrylate for hydrogel synthesis via techniques like photopolymerization, the fundamental characteristics of DVE-2 align with the requirements for hydrogel formation. nih.govresearchgate.net The ability of polymers derived from it to be dissolved or swelled in water to form solutions or dispersions is key for these applications. chemicalbook.com Hydrogels for drug delivery can be designed to release their payload via diffusion from the polymer matrix or as the matrix itself degrades. mdpi.com The release kinetics are tunable by modifying factors such as the cross-linking density of the polymer network. mdpi.com
Application in Biosensors and Contact Lenses
The performance and longevity of biomedical devices like biosensors and contact lenses are often compromised by biofouling—the unwanted adsorption of proteins and cells onto their surfaces. acs.org Consequently, there is significant research into developing materials with antifouling properties.
Polymers derived from this compound are used to create nanoscale anti-protein adsorption coatings via plasma polymerization. chemicalbook.com Such coatings are critical for implantable biosensors, where protein adsorption can trigger an inflammatory response and degrade the sensor's stability and performance. acs.org By preventing this initial protein fouling, the long-term reliability of the device is enhanced. acs.org
In the context of contact lenses, which are primarily made from soft polymer materials like hydrogels, preventing protein buildup from tear fluid is essential for comfort and eye health. researchgate.netnih.gov The principles of creating antifouling surfaces with glycol-based polymers are directly applicable here. The flexibility and hydrophilic nature of DVE-2 contribute to the creation of materials that can resist biofouling, a desirable trait for advanced contact lens development. chemicalbook.comresearchgate.net
Development of Anti-Protein Adsorption Materials via Plasma Polymerization
Plasma polymerization is a technique used to deposit ultra-thin, highly stable, and functional coatings onto a substrate. chemicalbook.com this compound can be used as a monomer in this process to create surfaces that resist protein adsorption. chemicalbook.com In this method, the DVE-2 monomer is introduced into a plasma reactor, where an electric field generates a plasma of gas molecules. This initiates polymerization, depositing an anti-protein adsorption layer onto the target material. chemicalbook.com This nanoscale functional coating is noted for its high degree of controllability and stability. chemicalbook.com
Research on similar glycol ethers, such as triethylene glycol monoallyl ether, has also demonstrated that plasma polymerization can be optimized (e.g., by using low power or pulsed duty cycles) to retain the ether linkages (C-O-C) of the original monomer. nih.gov This retention is crucial for the coating's ability to resist protein fouling. nih.gov
The primary mechanism by which surfaces coated with plasma-polymerized this compound resist fouling is known as the "water barrier effect". chemicalbook.com This effect is based on the strong interaction between the hydrophilic polymer surface and water molecules. nih.gov
The hydration of the polymer chains forms a tightly bound layer of water molecules at the material's surface. escholarship.orgchemicalbook.com This hydration layer acts as a physical and energetic barrier, making it difficult for proteins, which are amphiphilic macromolecules, to approach and adsorb onto the surface. chemicalbook.comnih.gov For a protein to adsorb, it would first need to displace these structured water molecules, which is an energetically unfavorable process. escholarship.org This phenomenon, combining hydration and steric repulsion from the polymer backbone, is a key strategy for creating materials that remain clean in biological environments. escholarship.orgresearchgate.net
| Mechanism | Description | Key Factors | Supporting Citations |
|---|---|---|---|
| Water Barrier Effect | A tightly bound layer of water molecules on a hydrophilic polymer surface creates a physical and energetic barrier that prevents protein adsorption. | - Hydrophilic groups on the polymer (e.g., ether linkages)
| escholarship.orgchemicalbook.comnih.gov |
| Steric Repulsion/Hindrance | The physical presence and conformational entropy of the polymer chains themselves hinder the approach of large protein molecules. | - Polymer chain length and density
| escholarship.orgresearchgate.net |
Biocompatibility Considerations in Dental and Medical Devices
A material's biocompatibility is critically linked to its surface interactions with biological fluids and tissues. nih.gov Uncontrolled protein adsorption is often the first event that leads to more complex biological responses, including bacterial adhesion, biofilm formation, and inflammation. nih.gov
The ability of this compound to form anti-protein adsorption coatings is therefore a significant factor in its biocompatibility. chemicalbook.com In dentistry, for example, preventing the formation of the salivary acquired pellicle (an initial layer of adsorbed proteins) can inhibit the subsequent adhesion of bacteria and the maturation of dental plaque. nih.gov By creating a hydrophilic surface that utilizes the "water barrier effect," materials modified with DVE-2 can achieve a good antifouling property, which is essential for dental and other medical implants. chemicalbook.comnih.gov
pH-sensitive and thermosensitive hydrogels for controlled release
"Smart" hydrogels that respond to specific environmental stimuli, such as changes in pH or temperature, are at the forefront of drug delivery research. mdpi.comnih.gov
pH-sensitive hydrogels are made from polymers containing ionizable acidic or basic groups. nih.gov As the pH of the surrounding environment changes, these groups can donate or accept protons, altering the charge along the polymer chains. The resulting electrostatic repulsion or attraction causes the hydrogel network to swell or collapse, thereby modulating the release of an encapsulated drug. nih.govnih.gov This allows for targeted drug release in specific parts of the body with distinct pH values, such as the stomach (acidic) versus the intestine (alkaline). mdpi.comnih.gov
Thermosensitive hydrogels exhibit a volume phase transition at a specific temperature. mdpi.com For medical applications, hydrogels are often designed to be liquid at room temperature for easy administration but transition to a gel state at body temperature, trapping the drug for sustained local release. mdpi.com
This compound can be used as a comonomer to modify the properties of polymers, including imparting environmentally sensitive characteristics. chemicalbook.com By incorporating DVE-2 into a polymer backbone with pH- or temperature-sensitive moieties, it is possible to develop advanced hydrogels for controlled-release applications.
| Stimulus | Mechanism of Action | Application Example | Supporting Citations |
|---|---|---|---|
| pH | Protonation/deprotonation of acidic or basic groups on polymer chains causes swelling or collapse of the hydrogel network due to changes in electrostatic repulsion. | Oral delivery systems that protect a drug in the acidic stomach (collapsed state) and release it in the alkaline intestine (swollen state). | mdpi.comnih.govnih.gov |
| Temperature | Hydrogel undergoes a volume phase transition at a critical temperature, often transitioning from a solution to a gel, which traps the drug. | Injectable drug depots that are liquid at room temperature but form a gel for sustained local release at body temperature. | mdpi.com |
Specialized Polymer Materials
The use of this compound extends to the creation of various specialized polymer materials. As a divinyl ether monomer, it can act as a crosslinker in the production of materials like polyacrylate ion exchange resins. basf.com Furthermore, it serves as a reactive diluent for unsaturated polyesters and in formulations for UV-inks, release coatings, and UV- and peroxide-cured adhesives and sealants. basf.com Its ability to undergo cationic polymerization allows for the synthesis of polymers with specific properties, leveraging the electron-rich nature of its carbon-carbon double bonds. chemicalbook.com These applications highlight the role of DVE-2 as a versatile chemical building block for a wide range of advanced material formulations. basf.com
Phase Change Materials from Comb-like Polymers
Comb-like polymers containing diethylene glycol n-alkyl ether vinyl ether units have been synthesized and investigated as phase change materials (PCMs). These materials are capable of storing and releasing thermal energy during phase transitions. dpi-journals.comresearchgate.net
In one study, a series of poly(diethylene glycol n-alkyl ether vinyl ethers) (PCmE2VE) with varying alkyl chain lengths (m=14, 16, 18) were created. dpi-journals.com The thermal properties of these polymers were analyzed, revealing their potential for thermal energy storage. For instance, the melting and crystallization enthalpies for these polymers were found to be greater than 90 J/g. dpi-journals.com The thermal decomposition temperatures, at which a 5% mass loss was observed, were 259°C for PC14E2VE, 307°C for PC16E2VE, and 315°C for PC18E2VE, indicating a significant increase in thermal stability with longer alkyl side chains. dpi-journals.com
Further research on poly(mono/diethylene glycol n-tetradecyl ether vinyl ethers) (PC₁₄EₙVEs) explored the impact of molecular weight on their thermal characteristics. nih.govmdpi.com It was observed that as the molecular weight increased, the melting temperature of PC₁₄E₁VE shifted from 27.0 to 28.0°C, and the melting enthalpy decreased from 95 to 89 J/g. nih.gov The introduction of the ethylene (B1197577) glycol spacer was found to be beneficial for the crystallization of the alkyl side chains. nih.govmdpi.com
Table 1: Thermal Properties of Poly(diethylene glycol n-alkyl ether vinyl ether) based PCMs
| Polymer | Melting Enthalpy (J/g) | Crystallization Enthalpy (J/g) | 5% Mass Loss Temperature (°C) |
| PC14E2VE | >90 | >90 | 259 |
| PC16E2VE | >90 | >90 | 307 |
| PC18E2VE | >90 | >90 | 315 |
Data sourced from multiple studies. dpi-journals.com
Polymer Electrolytes for Batteries (e.g., Sodium-ion, Lithium-ion)
This compound has been utilized in the development of polymer electrolytes for both sodium-ion and lithium-ion batteries, aiming to enhance safety and performance compared to traditional liquid electrolytes. rsc.orgmdpi.comnih.gov
For sodium-ion batteries, a polymer electrolyte based on polysulfonamide-supported poly(ethylene glycol) divinyl ether was developed through in-situ preparation. This electrolyte exhibited a high ionic conductivity of 1.2 mS/cm at room temperature and a wide electrochemical window of 4.7 V. cas.cn A monolithic sodium-ion battery using this polymer electrolyte demonstrated excellent rate capability and long-term cycling stability, retaining 84% of its capacity after 1000 cycles at a rate of 0.5 C. cas.cn
In the realm of lithium-ion batteries, a novel and safe electrolyte was formulated by mixing diethylene glycol diethyl ether with a non-flammable hydrofluoroether. rsc.org This electrolyte showed low viscosity and a conductivity of 3.8 mS/cm⁻¹ at 25°C. rsc.org The addition of fluoroethylene carbonate improved its compatibility with graphite (B72142) anodes, leading to promising rate, cycle, and low-temperature performance in graphite/LiFePO₄ cells. rsc.org Another approach involved an interpenetrating network polymer electrolyte based on poly(diethylene glycol carbonate). This electrolyte achieved an ionic conductivity of 1.64 × 10⁻⁴ S cm⁻¹ at room temperature and was electrochemically stable up to 4.5 V vs. Li⁺/Li. rsc.org
Polyacrylate Ion Exchange Resins as Crosslinker
This compound serves as a crosslinking agent in the production of polyacrylate ion exchange resins. google.combasf.com These resins are utilized for applications such as the removal of contaminants from aqueous solutions. google.com For instance, quaternized diethylenetriamine-functionalized polyacrylate bead polymers, which can be crosslinked with this compound, have shown effectiveness in removing chromium(VI) oxoanions, perchlorates, chlorates, arsenates, and uranium species from water. google.com The use of this compound as a crosslinker is considered a preferable option alongside other crosslinkers like divinylbenzene (B73037) and 1,7-octadiene. google.com
Unsaturated Polyesters (noncorrosive applications)
This compound is employed to modify unsaturated polyesters, particularly for applications where corrosion resistance is important. chemicalbook.com By reacting with hydroxyl and acid groups within the polyester (B1180765) resin, divinyl ethers can reduce their numbers, leading to a noncorrosive formulation when crosslinked with styrene (B11656). chemicalbook.com This makes them suitable for use in coatings and other applications where metal contact is a concern. basf.com
Polyurethanes and Elastomers
This compound is a key component in the synthesis of polyurethanes and elastomers. zxchem.comcsic.es It can act as a crosslinking agent, enhancing the mechanical properties and thermal stability of the resulting polymers. chemimpex.com The reaction of polyols, such as those derived from poly(diethylene glycol terephthalate), with isocyanates in the presence of DVE can produce both linear and crosslinked polyurethanes. csic.es These materials can exhibit a range of properties from rigid to flexible and elastomeric, depending on the specific monomers and synthesis conditions used. csic.es The resulting polyurethanes find use in adhesives, coatings, and sealants. zxchem.com
Lignin-based vitrimers
This compound and its derivatives are being explored in the development of lignin-based vitrimers, which are a class of polymers that can be reprocessed while maintaining their crosslinked network structure. digitellinc.comchemrxiv.orgresearchgate.net Lignin, an abundant biopolymer, can be functionalized and crosslinked with compounds like poly(ethylene glycol) divinyl ether (PDV) or poly(ethylene glycol) diisopropenyl ether (PDIP) to form these vitrimers. digitellinc.comchemrxiv.org The use of PDIP is noted to be advantageous as it avoids the release of harmful acetaldehyde (B116499) during acidic hydrolysis. chemrxiv.org These lignin-based vitrimers exhibit promising thermal stability and the potential for creating more sustainable and circular materials. digitellinc.comchemrxiv.org
Functionalized Materials with Tunable Properties (e.g., hydrophilicity, flexibility, thermal resistance)
The presence of the ether linkages in the DVE backbone inherently imparts a degree of hydrophilicity to the resulting polymers. This characteristic is particularly valuable in the synthesis of hydrogels, which are hydrophilic network polymers capable of absorbing large quantities of water. chemimpex.com By adjusting the concentration of DVE in the polymer matrix, the degree of swelling and water uptake can be precisely controlled, making it a key ingredient in materials for biomedical applications such as drug delivery systems and tissue engineering. chemimpex.com
Furthermore, the flexibility of the diethylene glycol chain contributes to the elasticity and impact resistance of the final material. connectchemicals.com This is highly advantageous in the formulation of coatings, adhesives, and sealants where flexibility and durability are paramount. google.com In industries such as aerospace and automotive, protective coatings formulated with DVE exhibit enhanced flexibility and adhesion, which is vital for surface protection. chemimpex.com The cross-linking nature of DVE also leads to improved thermal stability in the resulting polymers, making them suitable for applications requiring resistance to higher temperatures. google.com
The polymerization of DVE with acidic catalysts can produce cross-linked gels, and it is also used as a monomer in the production of various polymeric materials, including polyvinyl ethers and polyurethanes. researchgate.net
Table 1: Tunable Properties of DVE-Functionalized Materials and Their Applications
| Tunable Property | Mechanism of Action | Resulting Application |
| Hydrophilicity | Incorporation of ether linkages from the DVE backbone into the polymer network. | Hydrogels for biomedical use, such as drug delivery and tissue engineering. chemimpex.com |
| Flexibility | The inherent flexibility of the diethylene glycol chain within the polymer structure. | Flexible and durable coatings, adhesives, and sealants for various industries. google.com |
| Thermal Resistance | Formation of a robust, cross-linked polymer network that enhances thermal stability. | High-performance materials for applications requiring heat resistance. google.com |
| Mechanical Strength | The creation of cross-linked polymers enhances the material's overall strength and resilience. chemimpex.com | Specialized polymers for use in electronics, aerospace, and automotive industries. connectchemicals.com |
Anti-fouling and Anti-biofouling Coatings
While direct research on this compound specifically for anti-fouling and anti-biofouling coatings is not extensively detailed in the provided search results, its application in biocompatible materials suggests a potential role in resisting biological fouling. The use of DVE in dental materials and medical devices is noted, owing to its biocompatibility when properly formulated and cured. connectchemicals.com Biocompatible surfaces are often designed to minimize adverse reactions with biological systems, which can include preventing the adhesion of proteins and microorganisms, a key aspect of anti-biofouling.
Coatings formulated with DVE are valued in applications that require durability and quick curing, such as UV-cured dental resins and other medical coatings. connectchemicals.com The development of materials that can resist degradation and maintain performance in biological environments is a critical area of research, and the properties of DVE make it a candidate for inclusion in such advanced coatings.
Catalysis and Organic Synthesis
Use as a Deactivator in Olefin Metathesis Reactions
In the field of organic synthesis, particularly in olefin metathesis, the deactivation and removal of the catalyst after the reaction is a crucial step. Di(ethylene glycol) vinyl ether has been identified as a highly efficient reagent for deactivating common olefin metathesis catalysts. Research has shown that this inexpensive and commercially available compound can effectively quench both first- and second-generation Grubbs' carbenes. The deactivation process is rapid, typically occurring in less than 10 minutes at room temperature. A significant advantage of using di(ethylene glycol) vinyl ether is that the resulting ruthenium byproducts can be readily removed through simple silica (B1680970) gel purification.
Application in the synthesis of active matrices for solid superbases
This compound plays a significant role in the synthesis of specialized catalytic materials. Specifically, it has been used to create active matrices for solid superbases. Through a process of cross-linking copolymerization with methyl vinyl sulfide, a solid polymer with a crown structure is formed. This resulting polymer, after modification, serves as an active matrix for solid superbases. These superbases have demonstrated catalytic activity in reactions such as the ethynylation of acetone (B3395972) and the vinylation of diethylene glycol or ethylene glycol.
Role as a Reagent in Carbon-Carbon Bond Formation
The reactivity of this compound, particularly its ability to undergo radical reactions, makes it a valuable reagent in organic synthesis for the formation of carbon-carbon bonds. zxchem.com The two vinyl ether groups present in the DVE molecule provide reactive sites for various addition and polymerization reactions, facilitating the construction of more complex molecular architectures. connectchemicals.com This reactivity is harnessed in the production of a variety of organic compounds. zxchem.com
Environmental and Safety Aspects in Academic Research
Biodegradability and Environmental Impact Studies
Research into the biodegradability of Diethylene glycol divinyl ether suggests it is not readily biodegradable. thermofisher.comsrce.hr While its parent compound, diethylene glycol, is considered to be on the borderline of ready biodegradability and can be completely degraded in environments like wastewater treatment plants, the divinyl ether derivative exhibits different characteristics. srce.hrresearchgate.net
DEGDE is reported to contain no substances known to be hazardous to the environment or substances that are not degradable in wastewater treatment plants. thermofisher.com It is not expected to be mobile in the environment due to its low water solubility, and spillage is considered unlikely to penetrate soil. thermofisher.comfishersci.com If released into water, it is expected to float. thermofisher.com Environmental precautions in a laboratory setting include preventing spillage from entering drains and avoiding its discharge into the environment. echemi.com
Studies on Volatile Organic Compound (VOC) Emissions in DEGDE Applications
This compound is utilized as a reactive diluent in formulations for UV-curable coatings, inks, and adhesives, as well as a crosslinking agent in polymer production. connectchemicals.combasf.com Applications such as these are recognized as potential sources of Volatile Organic Compound (VOC) emissions. nih.govnih.gov VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, and their emission is a significant environmental and health concern in many industrial and research applications. nih.govenvea.global
While DEGDE itself is a liquid with a relatively high boiling point (198-199 °C), its use in processes involving UV curing or polymerization can lead to the release of unreacted monomers or other volatile byproducts. chemicalbook.comsigmaaldrich.com Academic research laboratories using DEGDE in these applications should consider implementing monitoring and control measures to minimize VOC emissions, in line with general laboratory safety practices for handling volatile substances. envea.globalacs.org
Toxicity and Safety Profiles in Research Contexts
The toxicological properties of this compound have not been fully investigated, but available data from safety studies provide a profile of its acute toxicity and potential hazards in a research context. fishersci.com
Acute toxicity studies are crucial for assessing the immediate potential harm of a substance to organisms. The median lethal dose (LD50) represents the dose required to kill half the members of a tested population, while the median effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time in 50% of the test population. canada.causgs.gov The median lethal concentration (LC50) is used for aquatic toxicity, indicating the concentration of a chemical in water that kills 50% of the test organisms. europa.euchemsafetypro.com For DEGDE, acute toxicity data has been established for various species.
The oral LD50 in rats is 3730 mg/kg, and the dermal LD50 in rats is greater than 2000 mg/kg. thermofisher.com In aquatic toxicity tests, the 48-hour EC50 for Daphnia magna (water flea) is greater than 100 mg/L, and the 96-hour LC50 for freshwater fish ranges from 450-970 mg/L. thermofisher.com
Table 1: Acute Toxicity Data for this compound
| Test Type | Species | Value | Reference |
|---|---|---|---|
| LD50 Oral | Rat | 3730 mg/kg | thermofisher.com |
| LD50 Dermal | Rat | > 2000 mg/kg | thermofisher.com |
| EC50 (48h) | Daphnia magna | > 100 mg/L | thermofisher.com |
In the event of accidental exposure in a laboratory, specific first aid measures should be promptly initiated. Symptoms of overexposure to DEGDE may include headache, dizziness, tiredness, nausea, and vomiting. thermofisher.comfishersci.com
Immediate actions are critical to mitigate potential harm. The general first aid principle of DRSABCD (Danger, Response, Send for help, Airway, Breathing, CPR, Defibrillation) should be followed in any emergency. betterhealth.vic.gov.au
Table 2: First Aid Measures for DEGDE Exposure
| Exposure Route | First Aid Measure | Reference |
|---|---|---|
| Inhalation | Move the person to fresh air. If symptoms occur or if breathing is difficult, get medical attention immediately. | thermofisher.comfishersci.com |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | thermofisher.comfishersci.com |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention. | thermofisher.comfishersci.com |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison control center or doctor if you feel unwell. | thermofisher.comfishersci.com |
Handling and Storage Considerations for Research Samples
Proper handling and storage of this compound in a research laboratory are essential to ensure safety and maintain the integrity of the chemical. fishersci.comtcichemicals.com
Handling:
Work in a well-ventilated area to avoid breathing vapors or mist. echemi.com
Use personal protective equipment (PPE), including tightly fitting safety goggles and chemical-impermeable gloves. echemi.com
Wear appropriate protective clothing to prevent skin exposure. fishersci.com
Avoid contact with skin and eyes. echemi.com
Keep away from sources of ignition, such as open flames, hot surfaces, and sparks, and use non-sparking tools. fishersci.comtcichemicals.com
Storage:
Store in a dry, cool, and well-ventilated place. fishersci.comtcichemicals.com
Keep containers tightly closed to prevent moisture contamination and evaporation. echemi.comzxchem.com
Some suppliers recommend refrigeration. fishersci.com
Store away from incompatible materials, particularly strong oxidizing agents. fishersci.com
Potassium hydroxide (B78521) may be added as a stabilizer. tcichemicals.com
Waste Management and Disposal in Academic Laboratories
The disposal of this compound waste from academic laboratories must be conducted in compliance with all applicable local, regional, and national regulations. echemi.comsigmaaldrich.com
Disposal Guidelines:
Chemical waste should not be disposed of down the drain. sigmaaldrich.com
Collect waste DEGDE in suitable, closed, and properly labeled containers for disposal. echemi.com
Do not mix DEGDE waste with other chemical waste; keep it in its original container if possible. sigmaaldrich.com
Handle uncleaned containers as you would the product itself. sigmaaldrich.com
Disposal should be entrusted to a licensed waste disposal company. tcichemicals.com
Adherence to these guidelines helps ensure the safe and environmentally responsible management of DEGDE waste in a research setting.
Characterization Techniques for Diethylene Glycol Divinyl Ether and Its Polymers
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in DEGDVE and its polymers. These methods provide detailed information on the monomer's integrity and the structural changes that occur during polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of DEGDVE and its polymers. Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure and to analyze the end-groups of the resulting polymers, which is critical for understanding the polymerization mechanism and the final polymer architecture. researchgate.netnih.gov
In the ¹H NMR spectrum of the DEGDVE monomer, characteristic signals corresponding to the vinyl protons (CH2=CH-) are observed, typically in the range of δ 6.4-6.5 ppm for the CH proton and δ 4.0-4.2 ppm for the CH2 protons. The protons of the ethylene (B1197577) glycol units appear at distinct chemical shifts, allowing for the unambiguous identification of the monomer structure. researchgate.net
For the polymers derived from DEGDVE, NMR spectroscopy is employed to verify the consumption of the vinyl groups and the formation of the polymer backbone. researchgate.net The disappearance or significant reduction of the signals corresponding to the vinyl protons confirms the occurrence of polymerization. Furthermore, end-group analysis by NMR can provide valuable information about the initiation and termination steps of the polymerization process, helping to determine the fidelity of the polymer chain ends.
Table 1: Representative ¹H NMR Chemical Shifts for Diethylene Glycol Divinyl Ether
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| CH =CH₂ | 6.4-6.5 |
| CH=CH₂ | 4.0-4.2 |
| -O-CH₂ -CH₂-O- | 3.6-3.8 |
This table presents typical chemical shift ranges for the protons in this compound.
Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of DEGDVE and its polymers, primarily by identifying the functional groups present in the molecules. connectchemicals.comchemicalbook.com The IR spectrum of the DEGDVE monomer exhibits characteristic absorption bands that are indicative of its chemical structure.
Key vibrational bands for DEGDVE include:
C=C stretching: around 1620-1640 cm⁻¹, characteristic of the vinyl group.
C-O-C stretching: strong absorptions in the region of 1100-1200 cm⁻¹, corresponding to the ether linkages.
=C-H stretching: typically observed above 3000 cm⁻¹, associated with the vinyl C-H bonds.
During polymerization, the intensity of the absorption band corresponding to the C=C stretching of the vinyl group decreases, providing a means to monitor the reaction progress. researchgate.net In the resulting polymer, the disappearance of this band signifies complete polymerization. The prominent C-O-C stretching bands remain, forming a key feature of the polymer's IR spectrum. spectrabase.comnist.govresearchgate.net
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=C Stretch (vinyl) | 1620-1640 |
| C-O-C Stretch (ether) | 1100-1200 |
| =C-H Stretch (vinyl) | >3000 |
This table highlights the principal IR absorption bands used to identify the functional groups in this compound.
UV-Vis spectroscopy is a valuable technique for investigating the photosensitivity and degradation of DEGDVE and its polymers, particularly in applications involving UV curing. connectchemicals.comresearchgate.net While DEGDVE itself does not possess strong chromophores that absorb in the near-UV or visible regions, its behavior in the presence of photoinitiators is of significant interest.
The initiation of polymerization in UV-curable systems often relies on photoinitiators that absorb UV radiation, leading to the generation of reactive species that start the polymerization of DEGDVE. connectchemicals.com UV-Vis spectroscopy can be used to monitor the consumption of the photoinitiator during the curing process by observing the decrease in its characteristic absorption bands.
Furthermore, UV-Vis spectroscopy can be employed to study the photodegradation of polymers derived from DEGDVE. By exposing the polymer to UV radiation over time, changes in the UV-Vis spectrum can indicate the formation of new chromophoric groups resulting from degradation pathways. This information is crucial for assessing the long-term stability and durability of materials based on DEGDVE. researchgate.net
Chromatographic Techniques
Chromatographic methods are essential for separating and analyzing the components of a mixture. For DEGDVE and its polymers, gas chromatography and gel permeation chromatography are the most pertinent techniques for assessing purity and molecular weight distribution, respectively.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (MWD) of polymers derived from DEGDVE. cirs-ck.comresearchgate.netslideshare.net The properties of a polymer are highly dependent on its molecular weight and the breadth of its distribution. cirs-ck.com
In GPC, the polymer solution is passed through a column packed with porous gel particles. researchgate.netshimadzu.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and have longer retention times. researchgate.netshimadzu.com By calibrating the column with polymer standards of known molecular weight, the molecular weight of the DEGDVE polymer sample can be determined. shimadzu.com
The data obtained from GPC allows for the calculation of several important molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netyoutube.com The PDI provides a measure of the breadth of the molecular weight distribution. This information is critical for quality control and for correlating the polymer's molecular characteristics with its macroscopic properties. cirs-ck.comyoutube.com
Table 3: Molecular Weight Parameters Determined by GPC
| Parameter | Description |
|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain in determining its contribution to the average. |
| Polydispersity Index (PDI) | A measure of the uniformity of the polymer chain lengths (Mw/Mn). A PDI of 1 indicates a monodisperse polymer. |
This table defines the key molecular weight parameters obtained from GPC analysis of polymers.
Gas Chromatography (GC) is a powerful analytical technique used to determine the purity of the DEGDVE monomer and to analyze its composition. analytice.comthermofisher.comfishersci.ca The monomer's purity is crucial as impurities can affect the polymerization process and the properties of the final polymer.
In GC, a small amount of the liquid DEGDVE sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. sigmaaldrich.comresearchgate.netshimadzu.com The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase within the column. sigmaaldrich.comresearchgate.net As DEGDVE and any impurities exit the column at different times, they are detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS). analytice.comresearchgate.net
GC analysis can provide a quantitative measure of the purity of DEGDVE, often expressed as a percentage. chemimpex.comsigmaaldrich.comresearchgate.net For instance, a purity of ≥98.5% can be determined by GC. chemimpex.com When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides their mass spectra, allowing for positive identification of impurities. analytice.comnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diethylene glycol |
| Ethylene glycol |
| Propylene glycol |
| 1-hexanol |
| Dichloromethane (B109758) |
| Methanol |
| Polyethylene (B3416737) glycol |
| Polyvinyl ethers |
| Polyurethanes |
| Polyesters |
| 2-(2-vinyloxyethoxy)ethyl carbonate |
| 2-(2-vinyloxyethoxy)ethyl glycidyl (B131873) ether |
| Isophorone diamine |
| Ethylene carbonate |
| Neopentyl glycol diacrylate |
| 1,1,1-tris(4-hydroxyphenyl)ethane |
| Tannic acid |
| Polyethylene glycol divinyl ether |
| Tetrahydrofuran |
| 1,4-dioxane |
| Pyridinium p-toluenesulfonate |
| Butyl vinyl ether |
| Vinyl chloride |
| Vinyl acetate (B1210297) |
| alpha-Methyl styrene (B11656) |
| Styrene |
| N,N-Divinylaniline |
| Divinyl sulfone |
| Chloroform |
| Nitric acid |
| Succinic acid |
| Poly(vinyl acetate) |
| Isocyanic acid |
| Acetaldehyde (B116499) |
| Chlorine |
Thermal Analysis
Thermal analysis techniques are fundamental in understanding the behavior of DVE-2 polymers under the influence of temperature. These methods are crucial for determining the material's processing parameters and its stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Behavior
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of DVE-2 polymers. nih.govnih.gov By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov This information is vital for understanding the curing behavior of DVE-2 resins and the thermal properties of the final crosslinked polymers.
For instance, in the study of comb-like polymers derived from vinyl ethers, DSC curves reveal distinct endothermic and exothermic peaks corresponding to the melting and crystallization of the side chains. mdpi.com This analysis helps in determining the phase change properties, including the onset melting and crystallization temperatures, which are critical for applications like phase change materials. mdpi.comjlu.edu.cn The heat absorbed or released during these transitions, known as the enthalpy, provides a quantitative measure of the energy storage capacity of the material. mdpi.com
The following table illustrates typical thermal transition data that can be obtained from DSC analysis of DVE-2 based polymers.
| Thermal Property | Description | Typical Value Range |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Varies depending on polymer structure and crosslinking density. |
| Melting Temperature (Tm) | The temperature at which a crystalline polymer transitions to a liquid state. | For some DVE-2 based polymers, melting can occur at temperatures such as 41°C. jlu.edu.cn |
| Crystallization Temperature (Tc) | The temperature at which a polymer crystallizes upon cooling from the molten state. | For certain DVE-2 based polymers, crystallization can be observed around 36°C. jlu.edu.cn |
| Enthalpy of Fusion (ΔHf) | The amount of heat absorbed by the polymer during melting. | Can be as high as 73 J/g for specific DVE-2 derived polymers. jlu.edu.cn |
| Enthalpy of Crystallization (ΔHc) | The amount of heat released by the polymer during crystallization. | Can be as high as 81 J/g for particular DVE-2 derived polymers. jlu.edu.cn |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation profile of DVE-2 and its polymers. openaccessjournals.comyoutube.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com This analysis provides critical data on the onset of decomposition, the rate of mass loss, and the amount of residual material at high temperatures. youtube.com
The TGA curve, which plots mass percentage against temperature, can reveal the temperature at which significant degradation begins. For example, a DVE-2 based polymer might be thermally stable up to a certain temperature, beyond which a sharp decrease in mass is observed, indicating decomposition. jlu.edu.cn For instance, certain poly(diethylene glycol octadecyl ether methacrylate) polymers have been shown to be thermally stable up to 314°C. jlu.edu.cn The derivative of the TGA curve (DTG) helps to identify the temperature at which the rate of mass loss is at its maximum. youtube.com
The table below presents typical data obtained from a TGA experiment on a DVE-2 polymer.
| Parameter | Description | Example Value |
| Onset Decomposition Temperature (Tonset) | The temperature at which the material begins to lose mass due to thermal degradation. youtube.com | Can be above 300°C for some DVE-2 based polymers. jlu.edu.cn |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is the highest, as indicated by the peak of the DTG curve. youtube.com | Varies based on polymer structure. |
| Residual Mass | The percentage of the initial mass remaining at the end of the analysis at a high temperature. youtube.com | Depends on the polymer's composition and degradation products. |
Microscopy and Surface Analysis
Microscopy techniques are indispensable for visualizing the three-dimensional structure and surface features of polymers derived from DVE-2.
Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology of Polymers
In the context of DVE-2 hydrogels, SEM can be used to visualize the pore structure, which is critical for their swelling and diffusion properties. mdpi.com For other DVE-2 polymers, SEM can show the distribution of fillers or reinforcing agents within the polymer matrix. azom.com Cryo-SEM, a variation of the technique, is particularly useful for examining hydrated samples like hydrogels in their frozen state, which helps to preserve their native structure and avoid artifacts from drying. mdpi.comnih.gov
Rheological Studies (e.g., viscosity measurements)
Rheological studies are concerned with the flow and deformation of materials. For DVE-2 and its polymers, rheology provides insights into their viscosity and viscoelastic properties, which are critical for processing and application.
The viscosity of DVE-2 and its formulations is a key parameter in applications such as coatings, adhesives, and sealants, as it dictates the handling and application characteristics. chemimpex.com Rheological measurements can be performed over a range of shear rates and temperatures to understand the material's behavior under different conditions. rsc.org For instance, studies on diethylene glycol-based nanofluids have shown non-Newtonian behavior, where the viscosity changes with the applied shear rate. rsc.orgrsc.org
The following table outlines key rheological parameters for DVE-2 and its polymers.
| Rheological Property | Description | Significance |
| Dynamic Viscosity | A measure of a fluid's resistance to flow. | Important for processing and application consistency. researchgate.net |
| Shear Thinning | The decrease in viscosity with an increasing shear rate. | A common behavior in polymer solutions and dispersions. rsc.org |
| Viscoelasticity | The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. | Influences the material's response to stress and strain. rsc.org |
Swelling Behavior and Diffusion Mechanism Studies in Hydrogels
For DVE-2 based hydrogels, understanding their swelling behavior and the mechanism of diffusion within the gel network is paramount for their application in areas like drug delivery and tissue engineering.
The swelling of a hydrogel is its ability to absorb and retain large amounts of water or biological fluids. nih.gov This property is typically quantified by the swelling ratio, which is the ratio of the mass of the swollen hydrogel to its dry mass. mdpi.com The swelling process is influenced by factors such as the crosslinking density of the polymer network, the pH, and the ionic strength of the surrounding medium. nih.govmdpi.com
The diffusion mechanism describes how molecules move through the hydrogel network. This can range from Fickian diffusion, where the rate of diffusion is proportional to the concentration gradient, to non-Fickian or anomalous transport, where the diffusion is also influenced by the relaxation of the polymer chains. mdpi.comresearchgate.net The diffusion coefficient, which quantifies the rate of diffusion, is a critical parameter that can be determined from swelling studies. mdpi.comnih.gov
The table below summarizes key parameters related to the swelling and diffusion in DVE-2 hydrogels.
| Parameter | Description | Importance |
| Swelling Ratio | The ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. | Indicates the water absorption capacity of the hydrogel. mdpi.com |
| Diffusion Coefficient | A measure of the rate at which a substance diffuses through the hydrogel matrix. | Crucial for predicting the release rate of encapsulated substances. mdpi.comnih.gov |
| Diffusion Mechanism (n-value) | An exponent derived from swelling data that indicates the type of diffusion (Fickian, non-Fickian). | Provides insight into the transport process within the hydrogel. mdpi.comresearchgate.net |
Mechanical Property Testing (e.g., tensile strength, flexibility, impact resistance)
The incorporation of this compound (DGEVE) into polymer formulations serves as a critical method for tailoring the mechanical properties of the final material. As a crosslinking agent and reactive diluent, DGEVE influences key performance indicators such as tensile strength, flexibility, and impact resistance, making it valuable in the formulation of coatings, adhesives, sealants, and resins. acs.orgjustia.com The mechanical characteristics of polymers containing DGEVE are evaluated using a variety of standardized testing methods to ensure they meet the demands of their intended applications.
Detailed Research Findings
Research into polymer systems incorporating DGEVE reveals its significant impact on mechanical performance. In unsaturated polyester (B1180765) resin compositions, the inclusion of DGEVE results in materials with specific tensile properties. For instance, a cured casting of a polyester composition containing 10% triethylene glycol divinyl ether (a closely related vinyl ether) and other polyesters exhibited a tensile strength of 29 MPa and a tensile elongation of 1.6%. google.com When reinforced with glass, a laminate of a similar resin achieved a tensile strength of 81 MPa and an elongation of 2%. google.com
In the realm of flexible materials, DGEVE is a key component in the synthesis of polythioether sealants. A sealant formulated with a polymer derived from this compound and dimercaptodioxaoctane demonstrated properties suitable for demanding applications, including a tensile strength at break of 550 psi (approximately 3.79 MPa) and a remarkable elongation at break of 600%. justia.comgoogle.com This high elongation signifies excellent flexibility.
Furthermore, DGEVE is utilized in photo-cured materials based on vegetable oils to control rigidity. Studies on these thiol-ene polymer networks have reported a flexural modulus in the range of 240–340 MPa. rsc.org The flexural modulus, a measure of a material's stiffness in bending, is a critical parameter for coatings and other materials that must withstand deformation without cracking. rsc.org Patent literature for curable epoxy resin compositions, which list DGEVE as a potential component, shows materials with a high bending modulus, ranging from 2673.5 to 3173.8 MPa, and bending elongations between 3.1% and 6.7%. googleapis.com
The following tables summarize the mechanical properties of various polymer systems that incorporate this compound or closely related vinyl ethers, as documented in scientific and patent literature.
Data Tables
Table 1: Tensile Properties of DGEVE-Containing Polymers
| Polymer System | DGEVE Content/Role | Tensile Strength | Elongation at Break (%) | Source(s) |
| Unsaturated Polyester Resin (Casting) | Component in resin blend | 29 MPa | 1.6% | google.com |
| Unsaturated Polyester Resin (Glass Reinforced Laminate) | Component in resin blend | 81 MPa | 2.0% | google.com |
| Polythioether Sealant | Synthesized with DEG-DVE | ~3.79 MPa (550 psi) | 600% | justia.comgoogle.com |
| Polythioether/MWCNT Nanocomposite | Synthesized with Triethylene Glycol Divinyl Ether** | 2.12 MPa | 303% | researchgate.net |
| Note: The specific polyester formulation cited used triethylene glycol divinyl ether, a structurally similar compound. | ||||
| *Note: Data for a closely related vinyl ether polymer is provided for comparison. |
Table 2: Flexural and Hardness Properties of DGEVE-Containing Polymers
| Polymer System | DGEVE Content/Role | Mechanical Property | Value | Source(s) |
| Vegetable Oil-Based Thiol-Ene Network | Reactive Diluent | Flexural Modulus | 240–340 MPa | rsc.org |
| Curable Epoxy Resin Composition | Potential Component | Bending Modulus | 2673.5–3173.8 MPa | googleapis.com |
| Curable Epoxy Resin Composition | Potential Component | Bending Elongation | 3.1%–6.7% | googleapis.com |
| Polythioether Sealant | Synthesized with DEG-DVE | Hardness | 60 Shore A | justia.comgoogle.com |
Impact Resistance
Future Research Directions and Emerging Applications
Development of Novel Polymer Architectures and Composites
Future research is actively exploring the synthesis of new polymer structures incorporating DEGDE to achieve enhanced material properties. As a flexible cross-linking agent, DEGDE is instrumental in developing complex polymer networks. nih.gov Its dual vinyl groups allow for the formation of highly cross-linked polymers, which improves mechanical strength, chemical stability, and resilience. connectchemicals.com These materials are finding applications in demanding fields such as electronics and aerospace. connectchemicals.com
Researchers are investigating the copolymerization of DEGDE with various monomers to create both soluble and cross-linked polymers. For instance, copolymerization with butyl vinyl ether using iodine as an initiator can produce soluble copolymers, whereas using free radicals with vinyl chloride or vinyl acetate (B1210297) results in cross-linked gels. researchgate.net This tunability allows for the creation of materials with tailored characteristics. One area of development is in composite materials, where DEGDE is added to resin formulations, such as those for fiberglass, to improve flexibility and impact resistance. connectchemicals.com Another avenue is the creation of specialized elastomers; for example, copolymerizing DEGDE with N-vinylpyrrolidone can produce rubber-like polymers exhibiting high tensile strength.
A summary of polymer architectures involving DEGDE is presented below.
| Polymer Type | Co-monomer(s) | Key Properties | Potential Applications |
| Cross-linked Networks | Self-polymerized or with other vinyl ethers | Enhanced mechanical strength, chemical stability, flexibility | Coatings, Adhesives, Sealants, Resins connectchemicals.comchemimpex.com |
| Soluble Copolymers | Butyl vinyl ether | Soluble in specific solvents | Controlled polymer synthesis, specific processing needs researchgate.net |
| High-Impact Composites | Integrated into resin matrices | Improved flexibility and impact resistance | Fiberglass composites, advanced plastics connectchemicals.com |
| Rubber-like Polymers | N-vinylpyrrolidone | High tensile strength | Specialized elastomers, flexible materials |
Advanced Functional Materials (e.g., smart polymers, stimuli-responsive materials)
The chemical structure of DEGDE, featuring flexible ether linkages and reactive vinyl groups, makes it an excellent candidate for creating advanced functional materials. A significant area of research is the development of "smart" polymers that can respond to external environmental changes.
Hydrogels formulated with DEGDE as a cross-linking agent exhibit high water content and insolubility, making them suitable for a range of biomedical applications, including drug delivery systems, biosensors, and wound dressings. chemimpex.com By copolymerizing DEGDE with functional monomers like acrylic acid and ethylene (B1197577) glycol monovinyl ether, researchers have created hydrogels that are sensitive to both pH and temperature. chemimpex.com These stimuli-responsive materials can change their structure or release encapsulated substances in response to specific physiological cues.
Furthermore, polymers derived from DEGDE are being explored for their anti-fouling properties. The hydrophilic nature of the diethylene glycol unit can create a hydration layer on a material's surface, which acts as a "water barrier" to prevent the adsorption of proteins and other biomolecules. This is a critical property for biomedical devices, surface coatings, and marine applications where biofouling is a concern. The development of water-soluble polyacetals from DEGDE and polyethylene (B3416737) glycol (PEG) has also shown promise for creating biodegradable drug carriers that are stable at physiological pH but hydrolyze in mildly acidic environments, such as those found in tumor tissues. nih.gov
| Functional Material | Key Feature | Mechanism / Contributing Monomers | Emerging Application |
| pH- and Temperature-Responsive Hydrogels | Smart, stimuli-responsive behavior | DEGDE as a cross-linker with acrylic acid and ethylene glycol monovinyl ether | Controlled drug delivery, biosensors chemimpex.com |
| Anti-Fouling Coatings | Resistance to protein adsorption | "Water barrier effect" from hydrated poly(DEGDE) chains | Biomedical implants, marine coatings |
| Biodegradable Drug Carriers | pH-sensitive hydrolysis | Polyaddition of DEGDE with PEG to form polyacetals | Targeted cancer therapy nih.gov |
Exploration of DEGDE in Emerging Technologies (e.g., 3D printing, nanoformulations)
DEGDE is emerging as a key component in advanced manufacturing technologies, particularly in vat photopolymerization methods like stereolithography (SLA) 3D printing. uychem.comgoogle.com Its role as a reactive diluent in UV-curable resins is highly valued because its low viscosity helps to formulate printable resins while its rapid, cationically polymerizable vinyl ether groups contribute to fast curing speeds and reduced material shrinkage during polymerization. connectchemicals.comuychem.com This leads to more accurate and dimensionally stable 3D printed objects. uychem.com
The properties of DEGDE make it suitable for creating a variety of 3D-printed materials, from durable industrial parts to biocompatible items for the cosmetic and medical fields, such as UV-cured nail gels. uychem.com Its low odor and toxicity are significant advantages for consumer-facing applications. uychem.com
| Property | Value / Characteristic | Relevance to 3D Printing / Emerging Tech |
| Polymerization Mechanism | Cationic UV-Curing connectchemicals.com | Rapid polymerization, fast printing speeds. uychem.com |
| Functionality | Divinyl ether connectchemicals.com | Acts as a cross-linker, enhancing network durability. uychem.com |
| Viscosity | Low | Allows for formulation of low-viscosity, easily printable resins. |
| Shrinkage | Low during polymerization | Improves accuracy and dimensional stability of printed parts. uychem.com |
| Toxicity / Odor | Low uychem.com | Suitable for consumer, cosmetic, and biomedical applications. uychem.com |
While the direct use of DEGDE in nanoformulations is a less explored area, its fundamental properties offer significant potential. The ability to form controlled polymer networks and hydrogels could be leveraged to create nanoparticles or nanocoatings for targeted drug delivery or advanced sensor applications. Future research could focus on adapting polymerization techniques involving DEGDE to the nanoscale, opening new frontiers in nanomedicine and nanotechnology.
Optimization of Polymerization Processes for Enhanced Performance and Control
Optimizing the polymerization of DEGDE is crucial for controlling the final properties of the resulting materials and enabling the synthesis of well-defined polymer architectures. Research continues to refine both cationic and radical polymerization methods for this monomer.
Cationic polymerization of DEGDE is highly efficient but can be challenging to control. Under certain conditions, side reactions can lead to the formation of low-molecular-weight oligomers instead of high polymers. researchgate.net However, techniques such as living cationic polymerization, using specific initiators and controlling reaction conditions like temperature and the presence of proton traps, have enabled the synthesis of well-defined block copolymers with predictable molecular weights and low polydispersity.
Radical polymerization offers an alternative route. While often leading to cross-linked gels, studies have shown that under specific conditions, such as in dilute benzene (B151609) solutions, it is possible to produce soluble polymers. researchgate.net Further investigation into initiators, solvents, and reaction kinetics is needed to expand the range of polymer structures accessible through radical methods. Understanding how the flexibility of the DEGDE monomer affects cross-linking efficiency is also an area of active study, as this can influence the yield and purity of complex structures like star-shaped polymers. nih.gov The goal is to develop robust and scalable polymerization processes that provide precise control over the polymer's architecture, and therefore its ultimate performance.
Q & A
Q. What are the critical physical and chemical properties of DEGDVE relevant to experimental design?
DEGDVE (C₈H₁₄O₃) is a divinyl ether with a boiling point of 198–199°C, density of 0.968 g/mL at 25°C, and refractive index (n20/D) of 1.445. Its structure includes two reactive vinyl groups connected by diethylene glycol chains, enabling crosslinking in polymerization. These properties are essential for solvent selection, reaction temperature optimization, and stability assessments during synthesis .
Q. How should DEGDVE be purified and stored to minimize degradation?
DEGDVE is a combustible liquid (flash point: 71°C) and a peroxide-forming compound. Store under inert gas (e.g., nitrogen) at 2–8°C in amber glass containers to prevent light-induced degradation. Purify via distillation under reduced pressure, ensuring exclusion of oxygen to avoid peroxide formation .
Q. What safety protocols are recommended for handling DEGDVE?
Use explosion-proof equipment, ground containers to prevent static discharge, and wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid exposure to heat/sparks. In case of inhalation, move to fresh air and seek medical evaluation, including liver function tests due to potential hepatotoxicity .
Q. What are the primary applications of DEGDVE in materials science?
DEGDVE serves as a crosslinker in hydrogels for controlled drug release and in cationic polymerization for lithium-ion battery electrolytes. Its divinyl groups enable rapid network formation in photopolymerizable inks (e.g., light-blocking inks for optical devices) .
Advanced Research Questions
Q. How does DEGDVE influence non-Fickian diffusion in hydrogel-based drug delivery systems?
In copolymer hydrogels (e.g., with ethylene glycol vinyl ether and acrylic acid), DEGDVE’s crosslinking density affects diffusion mechanisms. Studies show a diffusional exponent (n) of 0.46–0.84, indicating combined Fickian diffusion and polymer relaxation. Adjusting DEGDVE concentration modulates swelling kinetics and protein release profiles .
Q. What mechanistic insights explain DEGDVE’s reactivity in thiol-ene step-growth polymerizations?
DEGDVE reacts with dithiols (e.g., triethylene glycol dithiol) via radical-mediated thiol-ene reactions. The vinyl ether groups undergo anti-Markovnikov addition with thiols, forming sulfhydryl bonds. Post-polymerization oxidation of thioethers to sulfones or sulfoxides introduces redox-responsive behavior, enabling tunable material properties .
Q. How do reaction conditions affect the cationic polymerization of DEGDVE in battery electrolytes?
Photoinitiated cationic polymerization of DEGDVE requires zinc salts (e.g., ZnCl₂) as co-initiators. The salt type influences reaction kinetics: Lewis acidic salts enhance proton generation, accelerating polymerization. Optimizing salt concentration and UV exposure time ensures uniform crosslinking in gel polymer electrolytes .
Q. Why does DEGDVE exhibit anomalous ozonolysis kinetics compared to other vinyl ethers?
Rate coefficients (k) for DEGDVE’s reaction with ozone are underestimated by global SAR models due to steric hindrance from its diethylene glycol chain. Experimental k values exceed predictions, highlighting the need for compound-specific kinetic studies rather than relying on analog extrapolation .
Q. What analytical methods are suitable for quantifying DEGDVE in complex matrices?
Use GC-MS with a polar capillary column (e.g., DB-WAX) for separation. Confirm identity via retention time alignment with standards and characteristic fragments (e.g., m/z 99, 71). For hydrogels, Soxhlet extraction with THF followed by NMR quantifies unreacted DEGDVE .
Q. How does DEGDVE enhance the performance of ion-exchange resins in water treatment?
In methyl acrylate-divinylbenzene-DEGDVE terpolymers, DEGDVE’s crosslinking improves mechanical stability and ion-exchange capacity. Aminolysis with dimethylaminopropylamine introduces functional groups for heavy metal adsorption. Regulatory limits restrict DEGDVE to ≤0.6 wt% in food-contact resins .
Methodological Guidance
Designing experiments to study DEGDVE’s crosslinking efficiency:
- Vary DEGDVE concentration (0.1–5 wt%) in a monomer mixture.
- Monitor gel fraction via gravimetry after solvent extraction.
- Correlate crosslink density with mechanical properties (DMA) and diffusion coefficients (release studies) .
Troubleshooting inconsistent polymerization yields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
